An In-Depth Technical Guide to Diethylstilbestrol Disodium Salt for Research Applications
An In-Depth Technical Guide to Diethylstilbestrol Disodium Salt for Research Applications
This guide provides a comprehensive technical overview of Diethylstilbestrol (DES) and its disodium salt form, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its mechanism of action, practical experimental protocols, and the causality behind methodological choices.
Chemical Identification and Physicochemical Properties
Nomenclature and CAS Number
Diethylstilbestrol (DES) is a synthetic, non-steroidal estrogen.[1][2][3] While the parent compound is most frequently referenced, for laboratory applications, particularly in aqueous media, its salt form is often utilized. The disodium salt is formed by the deprotonation of the two phenolic hydroxyl groups.
The primary Chemical Abstracts Service (CAS) Registry Number for the parent trans-isomer of Diethylstilbestrol is 56-53-1 .[1][2][4][5][6] This CAS number is commonly used in literature and by suppliers to refer to the compound, including when it is prepared as a salt for experimental use. It is critical for researchers to note that the properties of solubility are dictated by the salt form, even when referenced by the parent CAS number.
Synonyms for Diethylstilbestrol include Stilbestrol, Stilboestrol, and (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis-phenol.[4][5]
Chemical Structure Analysis
DES exists as two geometric isomers, cis and trans. The trans-isomer is the more stable and biologically potent form due to its structural similarity to estradiol, which allows for high-affinity binding to estrogen receptors.[2] The structure is characterized by two p-hydroxyphenyl groups attached to a hex-3-ene core.
In the disodium salt form, the protons of the two hydroxyl (-OH) groups are replaced by sodium ions (Na⁺), forming phenoxide groups (-O⁻Na⁺). This ionization significantly increases the compound's polarity, which can be leveraged for specific solvent systems, although it remains practically insoluble in pure water.[4]
Physicochemical Properties
The following table summarizes key physicochemical properties of Diethylstilbestrol. These values are crucial for calculating molarities for stock solutions and understanding the compound's behavior in experimental systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀O₂ | [5][6][7][] |
| Molecular Weight | 268.35 g/mol | [5][7][][9] |
| Appearance | White to off-white crystalline powder | [2][4][10] |
| Melting Point | 170-172 °C | [2][4] |
| Solubility | Organic Solvents: Soluble in Ethanol (~30 mg/mL), DMSO (~7.9-30 mg/mL), and Dimethylformamide (DMF). | [11][12] |
| Aqueous Buffers: Sparingly soluble. A common practice is to first dissolve in an organic solvent like ethanol before diluting in an aqueous buffer. | [11] | |
| pKa | 9.02 | [2][4] |
Mechanism of Action and Biological Activity
Potent Estrogen Receptor Agonism
The primary mechanism of DES is its function as a potent agonist for both major estrogen receptor (ER) subtypes: ERα and ERβ.[1][13] Its binding affinity for ERα and ERβ is significantly higher than that of the endogenous hormone estradiol.[1] This high potency results in a more pronounced or sustained activation of estrogenic signaling pathways compared to natural estrogens.[13]
This potent activity underpins its historical therapeutic use as well as its classification as a significant endocrine-disrupting chemical and carcinogen.[3][13][14]
Nuclear Signaling Pathway
The canonical pathway for DES action is mediated through nuclear estrogen receptors. The process is a multi-step cascade that directly alters gene expression in target cells.
-
Ligand Binding: Being lipophilic, DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.[13]
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization (homodimers like ERα/ERα or heterodimers like ERα/ERβ).
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[13][15][16]
-
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[13][17]
-
Transcriptional Regulation: The DNA-bound receptor complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes involved in cellular processes like proliferation, differentiation, and apoptosis.[15][17]
This receptor-mediated mechanism is responsible for the tissue-specific toxicities of DES, as lesions appear predominantly in estrogen-responsive tissues.[15][16]
Experimental Protocols for In Vitro Research
Principle of Self-Validating Protocols
To ensure data integrity, all in vitro experiments using DES must be designed as self-validating systems. This involves the stringent use of controls:
-
Vehicle Control: Since DES is typically dissolved in DMSO or ethanol, a vehicle control (culture medium containing the same final concentration of the solvent) is mandatory to nullify any effects of the solvent itself. The final DMSO concentration should typically not exceed 0.1% to avoid toxicity.[18]
-
Positive Control: A known estrogen, such as 17β-estradiol (E2), should be run in parallel to confirm that the cellular system is responsive to estrogenic stimuli.
-
Negative Control: An untreated cell population provides the baseline for measuring effects.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of Diethylstilbestrol in DMSO, a common starting point for cell culture experiments.
Materials:
-
Diethylstilbestrol (CAS 56-53-1) powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Calculation: Determine the mass of DES powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 268.35 g/mol × 1000 mg/g = 2.6835 mg
-
-
Weighing: Accurately weigh out 2.68 mg of DES powder in a sterile microcentrifuge tube. Causality Note: Performing this in a sterile tube minimizes contamination risk for subsequent cell culture use.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube. Vortex vigorously until the powder is completely dissolved, resulting in a clear solution. Causality Note: Anhydrous DMSO is used to prevent degradation and ensure maximum solubility.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 1 year at -20°C).[19]
-
Working Solution Preparation: To prepare a working solution, thaw a stock aliquot and dilute it serially in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration remains below 0.1%.
Protocol 2: Workflow for a Cell-Based Estrogenicity Assay (MCF-7 Proliferation)
This workflow outlines a typical experiment to measure the proliferative effect of DES on an estrogen-responsive human breast cancer cell line, MCF-7.[18]
Materials:
-
MCF-7 cells
-
Phenol red-free culture medium (e.g., EMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS). Causality Note: Phenol red is a weak estrogen mimic, and standard FBS contains endogenous hormones. Using this specialized medium creates a low-estrogen baseline, essential for accurately measuring the effects of DES.
-
96-well cell culture plates
-
DES working solutions, E2 positive control, and vehicle control
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
Safety and Handling Precautions
Diethylstilbestrol is a known carcinogen and teratogen.[10][14] All handling should be performed with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Weighing and handling of the powder should be done in a chemical fume hood or a ventilated balance enclosure to prevent inhalation. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
Diethylstilbestrol disodium salt remains a vital research tool for investigating estrogen receptor signaling, endocrine disruption, and the molecular basis of hormone-dependent cancers. Its high potency and well-characterized mechanism of action make it a reliable positive control and experimental agent. A thorough understanding of its chemical properties, biological pathways, and the rationale behind proper handling and experimental design is paramount for generating accurate, reproducible, and meaningful scientific data.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Diethylstilbestrol?[Link]
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Korach, K. S., & McLachlan, J. A. (1995). The role of the estrogen receptor in diethylstilbestrol toxicity. PubMed. [Link]
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Korach, K. S., & McLachlan, J. A. (1995). The Role of the Estrogen Receptor in Diethylstilbestrol Toxicity. ResearchGate. [Link]
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National Institute of Environmental Health Sciences. (2010). DES biological actions involving receptor mediated activities as a mechanism for its toxicity. Environmental Health Perspectives. [Link]
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Wikipedia. (n.d.). Diethylstilbestrol. [Link]
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PharmaCompass. (n.d.). Diethylstilbestrol | Drug Information, Uses, Side Effects, Chemistry. [Link]
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LookChem. (n.d.). Cas 56-53-1,Diethylstilbestrol. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Diethylstilbestrol Diphosphate?[Link]
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National Center for Biotechnology Information. (n.d.). Diethylstilbestrol disulfate disodium. PubChem Compound Database. [Link]
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Breast Cancer Prevention Partners (BCPP). (n.d.). Diethylstilbestrol (DES). [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Diethylstilbestrol. NIST Chemistry WebBook. [Link]
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National Library of Medicine. (n.d.). Diethylstilbestrol. MeSH Browser. [Link]
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MDPI. (2025, April 26). Effect of Diethylstilbestrol on Implantation and Decidualization in Mice. [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]
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ResearchGate. (n.d.). Structure of diethylstilbestrol (DES). [Link]
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